2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate
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Overview
Description
2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminobenzenesulfonamide with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group yields sulfonic acids, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and decreased production of gastric acid .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Sulfamoylphenyl)carbamoyl]benzoic acid
- **2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetate
- Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
Uniqueness
2-[(4-Sulfamoylphenyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced inhibitory activity against certain enzymes or possess unique physical properties that make it suitable for specific industrial applications .
Properties
Molecular Formula |
C15H14N2O5S |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
[2-[(4-sulfamoylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H14N2O5S/c1-10(18)22-14-5-3-2-4-13(14)15(19)17-11-6-8-12(9-7-11)23(16,20)21/h2-9H,1H3,(H,17,19)(H2,16,20,21) |
InChI Key |
WSYVFFFBJSHXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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